molecular formula C7H12ClNO2 B1602232 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride CAS No. 646055-94-9

1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride

Cat. No.: B1602232
CAS No.: 646055-94-9
M. Wt: 177.63 g/mol
InChI Key: BPDNZBDSXBHMNJ-UHFFFAOYSA-N
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Description

1-Azabicyclo[221]heptane-7-carboxylic acid hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride typically involves multistep reactions. One common method includes the intramolecular Ugi reaction, which is followed by post-condensation acylations . This method utilizes β-amino acids as bifunctional building blocks to yield polyfunctionalized azabicyclic peptidomimetics .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. The use of specific catalysts and controlled reaction environments is crucial to ensure the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within its structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride is unique due to its specific carboxylic acid group at the 7-position, which provides distinct reactivity and potential for further functionalization. This makes it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

1-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)6-5-1-3-8(6)4-2-5;/h5-6H,1-4H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDNZBDSXBHMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10580166
Record name 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646055-94-9
Record name 1-Azabicyclo[2.2.1]heptane-7-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride
Reactant of Route 2
1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride
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1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride
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1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride
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1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride
Reactant of Route 6
1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride

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